molecular formula C9H7Cl3INO B13748709 2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide CAS No. 23627-14-7

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B13748709
CAS No.: 23627-14-7
M. Wt: 378.4 g/mol
InChI Key: WFHRPYQOBHRCTE-UHFFFAOYSA-N
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Description

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide is an organic compound with the molecular formula C10H8Cl3INO This compound is characterized by the presence of iodine, methyl, and trichlorophenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide typically involves the reaction of 2,4,5-trichloroaniline with iodoacetic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,4,5-trichloroaniline and iodoacetic acid.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is typically purified using techniques like distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

Scientific Research Applications

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide can be compared with other similar compounds such as:

  • 2-Iodo-N-methyl-N-(2,4-dichlorophenyl)acetamide
  • 2-Iodo-N-methyl-N-(2,5-dichlorophenyl)acetamide
  • 2-Iodo-N-methyl-N-(3,4,5-trichlorophenyl)acetamide

These compounds share similar structural features but differ in the position and number of chlorine atoms on the phenyl ring

Properties

CAS No.

23627-14-7

Molecular Formula

C9H7Cl3INO

Molecular Weight

378.4 g/mol

IUPAC Name

2-iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide

InChI

InChI=1S/C9H7Cl3INO/c1-14(9(15)4-13)8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3

InChI Key

WFHRPYQOBHRCTE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CI

Origin of Product

United States

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